![molecular formula C10H14BrNO B180992 N-(4-bromobenzyl)-2-methoxyethanamine CAS No. 728948-30-9](/img/structure/B180992.png)
N-(4-bromobenzyl)-2-methoxyethanamine
Overview
Description
Compounds like “N-(4-bromobenzyl)-2-methoxyethanamine” belong to a class of organic compounds known as benzylamines . These are organic compounds containing a benzylamine moiety, which consists of a benzene ring substituted with an amine .
Synthesis Analysis
The synthesis of similar compounds often involves nucleophilic substitution reactions . For example, a bromobenzyl compound can be synthesized via reduction of a diselandiyl compound with sodium borohydride (NaBH4) and subsequent nucleophilic substitution (SN) reaction .Molecular Structure Analysis
The molecular structure of similar compounds is often confirmed by techniques such as Fourier-transform infrared spectroscopy (FTIR), nuclear magnetic resonance (NMR), high-resolution mass spectrometry (HRMS), and X-ray single crystal diffraction .Chemical Reactions Analysis
The chemical reactions involving similar compounds often involve oxidation reactions . For example, 4-bromobenzyl bromide can be converted to 4-bromobenzoic acid using Oxone (potassium peroxymonosulfate) .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds can be determined using various analytical techniques. For example, the molecular formula, average mass, and monoisotopic mass of N-(4-Bromophenyl)benzamide are C13H10BrNO, 276.129 Da, and 274.994568 Da, respectively .Safety And Hazards
Future Directions
properties
IUPAC Name |
N-[(4-bromophenyl)methyl]-2-methoxyethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrNO/c1-13-7-6-12-8-9-2-4-10(11)5-3-9/h2-5,12H,6-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMKGHFFHQRWBCN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNCC1=CC=C(C=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40402887 | |
Record name | N-(4-bromobenzyl)-2-methoxyethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40402887 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromobenzyl)-2-methoxyethanamine | |
CAS RN |
728948-30-9 | |
Record name | N-(4-bromobenzyl)-2-methoxyethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40402887 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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